3-Amino-4-methoxypyridine
Overview
Description
3-Amino-4-methoxypyridine is a chemical compound with the molecular formula C6H8N2O . It is used as a building block for the synthesis of some biologically active compounds . It is also used for the preparation of a new series of benzoylated N-ylides as protein farnesyltransferase inhibitors .
Synthesis Analysis
The synthesis of 3-Amino-4-methoxypyridine involves the use of 4-methoxy -3-nitropyridine and 10 percent Pd/C in MeOH . The reaction mixture is stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of 3-Amino-4-methoxypyridine is characterized by a pyridine ring substituted with an amino group at the 3-position and a methoxy group at the 4-position . The InChI code for this compound is 1S/C6H8N2O/c1-9-6-2-3-8-4-5 (6)7/h2-4H,7H2,1H3 .Physical And Chemical Properties Analysis
3-Amino-4-methoxypyridine has a molecular weight of 124.14 g/mol . It has a topological polar surface area of 48.1 Ų . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 1 .Scientific Research Applications
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions
Specific Scientific Field
This research falls under the field of Organic Chemistry , specifically focusing on enantioselective catalysis and dearomative alkylation .
Comprehensive Summary of the Application
The research describes a general catalytic methodology for the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents . This method allows direct access to nearly enantiopure chiral dihydro-4-pyridones .
Methods of Application or Experimental Procedures
The methodology involves dearomatization of in situ-formed N-acylpyridinium salts, employing alkyl organomagnesium reagents as nucleophiles and a chiral copper (I) complex as the catalyst . Computational and mechanistic studies were conducted to provide insights into the origin of the reactivity and enantioselectivity of the catalytic process .
Results or Outcomes
The results showed that this method allows for the synthesis of nearly enantiopure chiral dihydro-4-pyridones with yields up to 98% . This represents a significant advancement in the field of enantioselective catalysis and dearomative alkylation.
Safety And Hazards
3-Amino-4-methoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs affected are the respiratory system .
Relevant Papers Relevant papers on 3-Amino-4-methoxypyridine include a review on the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This review focuses on methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles, and ranges from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches .
properties
IUPAC Name |
4-methoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWMPIWLSQKHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409446 | |
Record name | 3-AMINO-4-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methoxypyridine | |
CAS RN |
33631-09-3 | |
Record name | 3-AMINO-4-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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